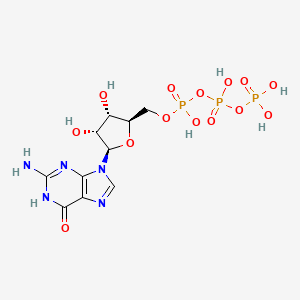

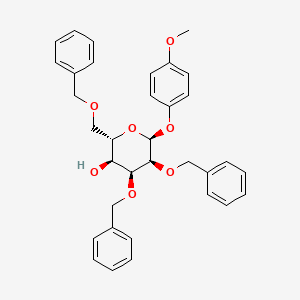

4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside has been extensively studied. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was determined using IR-NMR spectroscopy and single-crystal X-ray diffraction. Theoretical calculations, including density functional theory (DFT), were employed to compare with experimental data, providing insights into the molecular geometry and vibrational frequencies of the compound .

Synthesis Analysis

The synthesis of various derivatives of 4-methoxyphenyl beta-D-glycosides has been reported, demonstrating the versatility of these compounds in chemical synthesis. For example, different sulfoforms of the disaccharide 4-methoxyphenyl O-(beta-D-galactopyranosyl)-(1-->3)-beta-D-galactopyranoside were prepared from a common key intermediate, showcasing the potential for studying the biosynthesis and sorting of proteoglycans . Additionally, the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-alpha(beta)-D-galactopyranoside from a 4-methoxybenzylidene precursor highlights the synthetic routes available for such compounds .

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various studies. Methyl 4,6-O-benzylidene-2,3-dideoxy-2-phenylazo-beta-d-erythro-hex-2-enopyranoside was synthesized, and its addition reactions with different nucleophiles were investigated, providing insight into the stereochemistry of these reactions . Furthermore, the use of a 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] protecting group has been shown to enforce beta-selectivity in glycosylations, with subsequent reductive radical fragmentation yielding various deoxy sugars .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the crystallographic analysis of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose revealed the orientation of substituents at the C-2 position and the presence of intermolecular and intramolecular hydrogen bonds, which could influence the compound's solubility and stability . The synthesis of phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside and 4-methoxyphenyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside, and their subsequent transformations, also shed light on the chemical properties and reactivity of these molecules .

Applications De Recherche Scientifique

Synthesis and Glycosylation

4-Methoxyphenyl 2,3,6-tri-O-benzyl-beta-D-galactopyranoside is utilized in the synthesis of complex carbohydrates. For instance, its glycosylation with various donors using promoters like N-iodosuccinimide-trimethylsilyl trifluoromethanesulfonate has been demonstrated to yield high-purity galabiosides, useful in oligosaccharide syntheses (Ohlsson & Magnusson, 2000).

Synthesis of Disaccharide Fragments

This compound is a key ingredient in the synthesis of complex disaccharides. For instance, it has been used to create p-methoxyphenyl 2,3,4-tri-O-benzyl-β-L-arabinopyranosyl-(16)-2-O-benzyl-3,4-di-O-acetyl-β-D-galactopyranoside, which is instrumental in building natural products like 4''-O-acetylmananthoside B (Zhao et al., 2008).

Exploration of Anti-Metastatic Activity

It has been used in the synthesis of glycoside clusters to explore anti-metastatic activities. The free-radical addition of related compounds to the functions of p-methoxyphenyl per-O-allyl-D-galactopyranoside has shown promise in this field (Meng et al., 2002).

Study of Proteoglycans Biosynthesis and Sorting

This compound is also used in the preparation of various sulfoforms of trisaccharides, serving as probes for studying the biosynthesis and sorting of proteoglycans. The ability to prepare different sulfoforms is crucial in this research area (Thollas & Jacquinet, 2004).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2S,3S,4S,5S,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)32(38-22-26-13-7-3-8-14-26)31(35)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31-,32-,33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXCUPOCGKUOOO-PJRHAEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693705 | |

| Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 2,3,6-tri-O-benzyl-alpha-L-allopyranoside | |

CAS RN |

869107-36-8 | |

| Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3030046.png)